1,2,3,5-tetrachloro-4-fluorobenzene
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Overview
Description
1,2,3,5-Tetrachloro-4-fluorobenzene is an organic compound with the molecular formula C6Cl4F. It is a derivative of benzene, where four chlorine atoms and one fluorine atom are substituted onto the benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetrachloro-4-fluorobenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: Chlorination and fluorination of benzene or its derivatives under controlled conditions.
Halogen Exchange Reactions: Conversion of existing halogenated benzene derivatives to the desired compound through halogen exchange reactions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that ensure high purity and yield. The reaction conditions are carefully controlled to optimize the formation of this compound while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,5-Tetrachloro-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution Reactions: Substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: 1,2,3,5-Tetrachloro-4-fluorobenzoic acid.
Reduction Products: 1,2,3,5-Tetrachloro-4-fluorocyclohexane.
Substitution Products: Various mono-, di-, tri-, and tetra-substituted derivatives.
Scientific Research Applications
1,2,3,5-Tetrachloro-4-fluorobenzene is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and processes, particularly in the development of new drugs and therapies.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2,3,5-tetrachloro-4-fluorobenzene exerts its effects depends on its specific application
Binding to Enzymes: It may inhibit or activate certain enzymes, affecting biochemical processes.
Interacting with Receptors: It can bind to specific receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
1,2,3,5-Tetrachloro-4-fluorobenzene is compared with other similar compounds, such as:
1,2,4,5-Tetrachloro-3-fluorobenzene: Similar structure but different positions of chlorine and fluorine atoms.
1,2,3,4,5,6-Hexachlorobenzene: Contains additional chlorine atoms, leading to different chemical properties.
Uniqueness: this compound is unique due to its specific arrangement of chlorine and fluorine atoms, which influences its reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it an important substance for various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
319-95-9 |
---|---|
Molecular Formula |
C6HCl4F |
Molecular Weight |
233.9 |
Purity |
0 |
Origin of Product |
United States |
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